N-([2,4'-bipyridin]-4-ylmethyl)-6-methoxynicotinamide
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Overview
Description
N-([2,4'-bipyridin]-4-ylmethyl)-6-methoxynicotinamide is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.352. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Several studies focus on the synthesis and biological evaluation of compounds with structural motifs similar to N-([2,4'-bipyridin]-4-ylmethyl)-6-methoxynicotinamide, demonstrating their potential in drug development. For instance, the synthesis of carbon-11-labeled isonicotinamides suggests applications in positron emission tomography (PET) imaging for Alzheimer's disease, showcasing how structural analogs of this compound could serve as radiotracers or therapeutic agents (Gao, Wang, & Zheng, 2017).
Materials Science and Engineering
Research on heteroleptic ruthenium complexes for thin film dye-sensitized solar cells indicates the importance of pyridine derivatives in developing efficient solar energy conversion materials. This suggests potential applications of this compound in enhancing the light-harvesting efficiency of solar cells (Kuang et al., 2006).
Chemical Synthesis and Catalysis
The development of novel synthesis methods for pyridine derivatives, including the use of bipyridyl motifs in mild and chemoselective deprotection of ethers, highlights the role of compounds like this compound in facilitating organic synthesis and catalysis processes. These methods can be applied to the synthesis of complex organic molecules, offering pathways to create a variety of pharmacologically active compounds and materials (Fujioka et al., 2009).
Mechanism of Action
Target of Action
Bipyridines, a family of organic compounds that this compound belongs to, are known to form complexes with most transition metal ions . These complexes are of broad academic interest and are used in studies of electron and energy transfer, supramolecular, and materials chemistry, and catalysis .
Mode of Action
Given the nature of bipyridines, it can be inferred that the compound might interact with its targets (potentially transition metal ions) to form complexes . These complexes could then participate in various biochemical reactions, influencing electron and energy transfer processes .
Biochemical Pathways
Based on the known properties of bipyridines, it can be speculated that the compound might influence pathways related to electron and energy transfer, supramolecular chemistry, and catalysis .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect .
Result of Action
Given the potential role of bipyridines in forming complexes with transition metal ions and influencing electron and energy transfer processes , it can be inferred that the compound might have significant effects at the molecular and cellular levels.
Properties
IUPAC Name |
6-methoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-3-2-15(12-21-17)18(23)22-11-13-4-9-20-16(10-13)14-5-7-19-8-6-14/h2-10,12H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESHTJPQDOVVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.